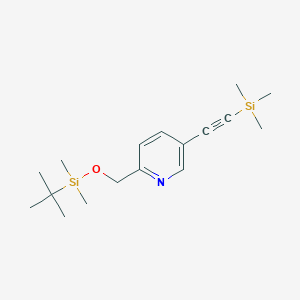
2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine is a complex organic compound that features both tert-butyldimethylsilyl and trimethylsilyl groups These groups are often used in organic synthesis to protect functional groups and to introduce steric bulk, which can influence the reactivity and stability of the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require anhydrous solvents and inert atmosphere to prevent the hydrolysis of silyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce new functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups to less oxidized states.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and anhydrous solvents to maintain the integrity of the silyl groups .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.
科学的研究の応用
2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine involves its interaction with various molecular targets and pathways. The silyl groups can influence the compound’s reactivity and stability, allowing it to participate in specific chemical reactions. The exact molecular targets and pathways depend on the context in which the compound is used, such as in enzyme inhibition or as a building block in synthetic chemistry .
類似化合物との比較
Similar Compounds
- 2-((tert-Butyldimethylsilyloxy)methyl)-6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine
- dimethyl ((3-((tert-butyldimethylsilyl)oxy)phenyl)(methoxy)methyl)phosphonate
Uniqueness
What sets 2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine apart from similar compounds is its specific combination of silyl groups and the pyridine ring. This unique structure imparts distinct reactivity and stability characteristics, making it valuable in specialized applications where other compounds might not perform as effectively .
特性
分子式 |
C17H29NOSi2 |
|---|---|
分子量 |
319.6 g/mol |
IUPAC名 |
tert-butyl-dimethyl-[[5-(2-trimethylsilylethynyl)pyridin-2-yl]methoxy]silane |
InChI |
InChI=1S/C17H29NOSi2/c1-17(2,3)21(7,8)19-14-16-10-9-15(13-18-16)11-12-20(4,5)6/h9-10,13H,14H2,1-8H3 |
InChIキー |
FCTHLDFXIWFCEK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC=C(C=C1)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



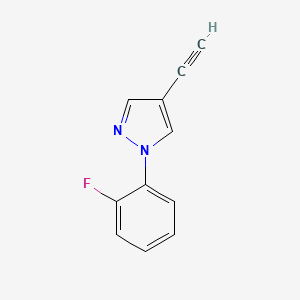
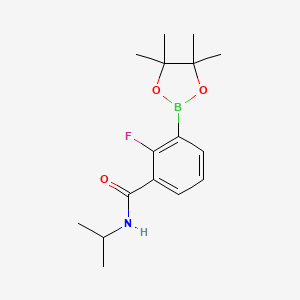
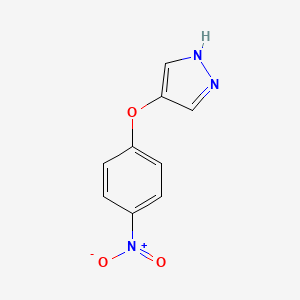



![N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725383.png)
![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)
![[1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13725403.png)

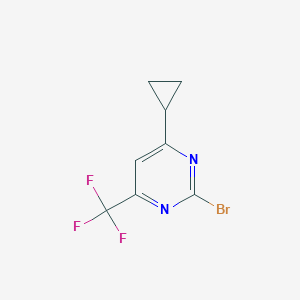
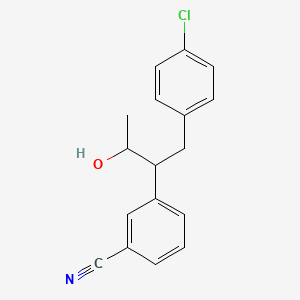
![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13725441.png)
